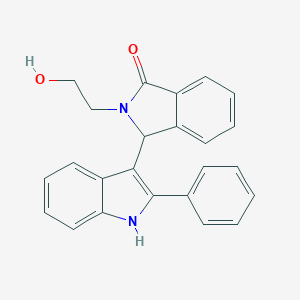
5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease. This compound has been extensively studied for its potential use in cancer therapy and other diseases where cathepsin B plays a role.
Mechanism of Action
5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid works by binding irreversibly to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This leads to the accumulation of undigested proteins in lysosomes, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its role in cancer and Alzheimer's disease, cathepsin B has been implicated in a variety of other physiological processes, including bone resorption, antigen processing, and apoptosis. 5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid has been shown to modulate these processes by inhibiting cathepsin B activity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its high selectivity for cathepsin B, which allows for the specific inhibition of this enzyme without affecting other lysosomal proteases. However, a limitation of using 5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid is its irreversible binding to cathepsin B, which can make it difficult to study the effects of transient inhibition.
Future Directions
Future research on 5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid could focus on developing more potent and selective inhibitors of cathepsin B, as well as exploring the potential use of this compound in combination with other cancer therapies. Additionally, further studies could investigate the role of cathepsin B in other diseases, such as osteoporosis and inflammatory disorders.
Scientific Research Applications
5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid has been widely used in scientific research to study the role of cathepsin B in various diseases. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 5-(4-Cyanoanilino)-3-methyl-5-oxopentanoic acid has been studied for its potential use in the treatment of Alzheimer's disease, as cathepsin B has been implicated in the pathogenesis of this disease.
properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-(4-cyanoanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-9(7-13(17)18)6-12(16)15-11-4-2-10(8-14)3-5-11/h2-5,9H,6-7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
GLYNVMFRDBZYAJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)
![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)


![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)